6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one
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Overview
Description
6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the pyridazinone core.
Attachment of the Indole Derivative: The indole moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Addition of the Methylsulfonyl Group: This step typically involves the reaction of the indole derivative with methanesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenyl methyl sulfone: This compound shares the chlorophenyl and sulfonyl groups but lacks the indole and pyridazinone moieties.
Methanesulfonyl chloride: While structurally simpler, this compound is a key reagent in the synthesis of sulfonyl-containing compounds.
Uniqueness
6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C21H18ClN3O4S |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C21H18ClN3O4S/c1-30(28,29)25-11-10-14-12-15(6-8-19(14)25)20(26)13-24-21(27)9-7-18(23-24)16-4-2-3-5-17(16)22/h2-9,12H,10-11,13H2,1H3 |
InChI Key |
PGPYBXNPQYZSMD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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